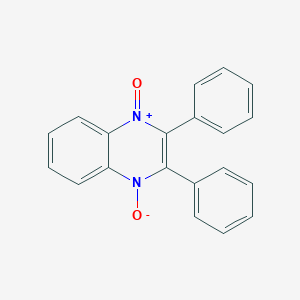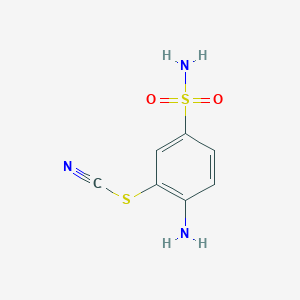
Heptanoic acid, 4-methyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 4-methyl-, (S)-, also known as (S)-4-Methylheptanoic acid, is an organic compound with a seven-carbon chain and a carboxylic acid functional group. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, making it optically active. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptanoic acid, 4-methyl-, (S)- can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Oxidation of Alcohols: Another method involves the oxidation of 4-methylheptanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of heptanoic acid, 4-methyl-, (S)- often involves the oxidation of heptanal or the pyrolysis of ricinoleic acid methyl ester obtained from castor bean oil . The process includes air oxidation to convert heptanal to the carboxylic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 4-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Esterification: Produces esters like methyl heptanoate.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 4-methyl-, (S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in enzyme assays to measure the activity of esterases and lipases.
Medicine: Utilized in the preparation of pharmaceutical esters for drug formulations.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of heptanoic acid, 4-methyl-, (S)- involves its interaction with enzymes and other molecular targets. For example, in enzyme assays, it acts as a substrate for esterases and lipases, which hydrolyze the ester bonds, resulting in the release of measurable products . The compound’s effects are mediated through its interaction with specific molecular pathways involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid, 4-methyl-, (S)- can be compared with other similar compounds:
Heptanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl group.
Octanoic Acid: An eight-carbon carboxylic acid with a slightly higher molecular weight and different solubility properties.
Hexanoic Acid: A six-carbon carboxylic acid with a lower molecular weight and different boiling and melting points.
Uniqueness
The uniqueness of heptanoic acid, 4-methyl-, (S)- lies in its specific (S)-configuration, which imparts optical activity and specific interactions with biological molecules, making it valuable in stereoselective synthesis and biochemical applications.
Eigenschaften
CAS-Nummer |
40482-40-4 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(4S)-4-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
LXHFVSWWDNNDPW-ZETCQYMHSA-N |
Isomerische SMILES |
CCC[C@H](C)CCC(=O)O |
Kanonische SMILES |
CCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)


![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)
![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)


![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)
